2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone
Description
2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone is a piperidine-based compound featuring a dimethylaminomethyl group at the 2-position of the piperidine ring and a 2-chloroethanone moiety at the 1-position.
Properties
IUPAC Name |
2-chloro-1-[2-[(dimethylamino)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-12(2)8-9-5-3-4-6-13(9)10(14)7-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMTAOCMMXLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine with formaldehyde and dimethylamine, followed by chlorination. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity of the final product. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines, forming new derivatives.
Scientific Research Applications
2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues of Piperidine-Based Chloroethanones
The following table compares key structural and physicochemical properties of the target compound with related analogs:
Key Differences and Implications
Substituent Effects on Bioactivity: The diphenylpiperidine derivatives (e.g., ) exhibit bulkier aromatic substituents, which may enhance lipophilicity and membrane permeability compared to the dimethylaminomethyl group in the target compound. These analogs are studied for antimicrobial activity due to their structural resemblance to bioactive alkaloids . The dimethylaminomethyl group in the target compound introduces tertiary amine functionality, improving water solubility and enabling protonation at physiological pH, which is critical for CNS-targeted drugs .
Crystallographic and Synthetic Utility: Analogs like 2-chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone crystallize in a triclinic system (space group P₁) with intramolecular C–H···O and C–H···Cl interactions, influencing packing efficiency and stability . The target compound’s crystallization behavior remains unexplored. The 2,5-dimethoxyphenyl analog is a solid with a defined melting point (88–90°C), making it suitable for controlled synthetic reactions, whereas the target compound’s liquid state (inferred from tertiary amine analogs) may favor solution-phase chemistry.
Reactivity and Functionalization: The isopropyl-methyl-aminomethyl analog demonstrates how variations in the amine side chain alter steric hindrance and nucleophilicity, impacting reactions such as alkylation or acylation. The chloroethanone moiety in all compounds enables nucleophilic substitution (e.g., with hydrazine to form hydrazones, as seen in ), but electronic effects from substituents (e.g., electron-donating methoxy groups in vs. electron-withdrawing chloro in the target compound) modulate reactivity rates.
Biological Activity
2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone, with the CAS number 1353956-44-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and neuropharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a chloro group and a piperidine moiety, which are significant for its biological activity. The presence of the dimethylaminomethyl group enhances its lipophilicity, potentially improving cell membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : It may act as an acetylcholinesterase inhibitor, suggesting potential use in treating neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the compound's role in cancer therapy. For instance, it has been evaluated against several cancer cell lines, showing significant cytotoxic effects.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating various piperidine derivatives, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could effectively reduce cell viability in breast and lung cancer models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-468 (breast) | 5.4 |
| Similar Piperidine Derivative | A549 (lung) | 7.2 |
Table 1: Cytotoxicity of this compound and related compounds against cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways involved in cell proliferation and survival. For example, it has been suggested that compounds with similar structures can inhibit NF-kB signaling pathways, which are crucial in cancer progression.
Neuropharmacological Activity
In addition to its anticancer properties, this compound has been investigated for its potential as an acetylcholinesterase inhibitor.
Study on Acetylcholinesterase Inhibition
A study demonstrated that the compound could inhibit acetylcholinesterase activity effectively, which is crucial for managing conditions like Alzheimer's disease.
| Compound | Enzyme Inhibition (%) | IC50 (nM) |
|---|---|---|
| This compound | 85% at 10 µM | 120 |
Table 2: Inhibition of acetylcholinesterase by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
